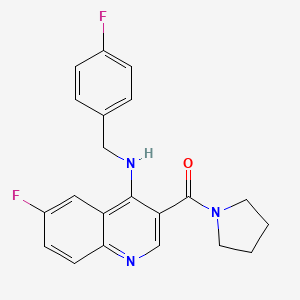
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that falls under the category of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the world pharmaceutical market for several decades .
Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at C-6 and other positions of the benzene ring . This structural modification has resulted in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolones include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .科学的研究の応用
Antibacterial Activity
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone: has been synthesized and evaluated for its antibacterial properties. In an agar well diffusion assay, one of the derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further research could explore its potential as a novel antimicrobial agent.
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives, including 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole , have diverse applications. They exhibit analgesic, anticonvulsant, anticancer, and antimicrobial activities. Researchers have also explored their affinity for serotonergic and dopaminergic receptors . Investigating specific receptor interactions could provide valuable insights.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which share structural features with our compound, act as selective inhibitors of the enzyme acetylcholinesterase (AChE) . These inhibitors are used in the treatment of Alzheimer’s disease . Further studies could explore the potential of our compound in this context.
Indole Derivatives and Biological Activity
Indole derivatives, such as (6-fluoro-1H-indol-3-yl)benzamide , have wide-ranging pharmacological effects. Investigating the compound’s impact on various biological pathways (e.g., receptors, enzymes) could reveal novel therapeutic applications .
Drug Modification Strategies
Given the limitations associated with existing antimicrobial agents (toxicity, resistance, pharmacokinetic differences), modifying the structure of known drug molecules is crucial. Our compound’s unique structure offers opportunities for functional group substitutions, potentially enhancing its antimicrobial activity .
作用機序
Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
将来の方向性
Fluoroquinolones, including this compound, continue to be an area of interest in pharmaceutical research due to their high level of antibacterial activity and wide spectrum which surpass many antibiotics . Future research may focus on further structural modifications to enhance their properties and effectiveness.
特性
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFMSSBWJQLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)
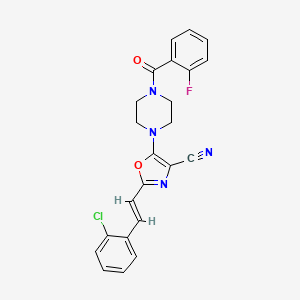
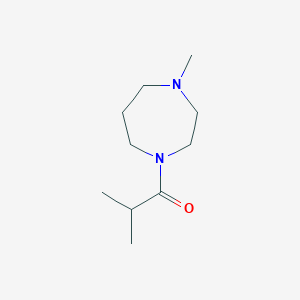
![3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645223.png)
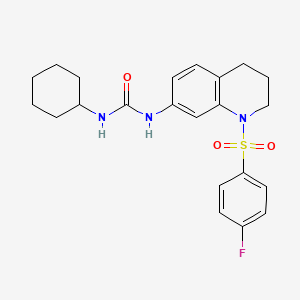
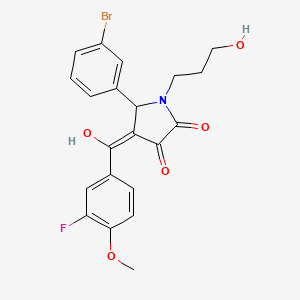
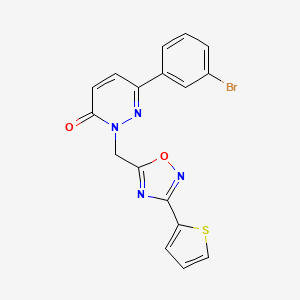

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2645233.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)